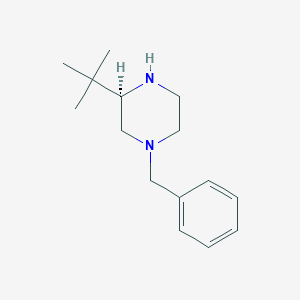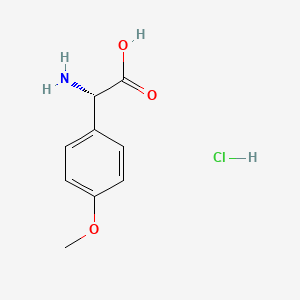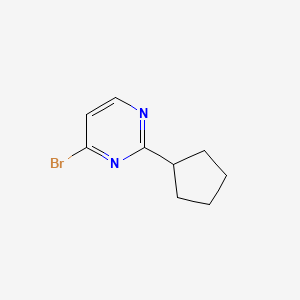![molecular formula C21H25N5O2 B14029101 N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide](/img/structure/B14029101.png)
N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(3-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide is a complex organic compound that features a unique structure combining a tetrahydropyran ring, a pyrazolopyridine core, and a pentanamide side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved by hydrogenation of dihydropyran using Raney nickel as a catalyst.
Synthesis of the Pyrazolopyridine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions, often using reagents like trimethylsilyl cyanide and 3-chloroperoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(3-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like m-chloroperoxybenzoic acid to introduce oxygen functionalities.
Reduction: Hydrogenation reactions to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperoxybenzoic acid for oxidation reactions.
Reducing Agents: Hydrogen gas with catalysts like Raney nickel for reduction reactions.
Bases: Triethylamine and sodium bis(trimethylsilyl)amide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
N-(5-(3-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-(5-(3-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran Derivatives: Compounds like tetrahydropyran-2-yl ethers, which are commonly used as protecting groups in organic synthesis.
Pyrazolopyridine Derivatives: Similar compounds used in medicinal chemistry for their biological activity.
Uniqueness
N-(5-(3-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide is unique due to its combination of a tetrahydropyran ring, a pyrazolopyridine core, and a pentanamide side chain. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C21H25N5O2 |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
N-[5-[1-(oxan-2-yl)pyrazolo[3,4-c]pyridin-5-yl]pyridin-3-yl]pentanamide |
InChI |
InChI=1S/C21H25N5O2/c1-2-3-6-20(27)25-17-9-15(11-22-13-17)18-10-16-12-24-26(19(16)14-23-18)21-7-4-5-8-28-21/h9-14,21H,2-8H2,1H3,(H,25,27) |
InChI-Schlüssel |
NGBLQQMPEKBWFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)NC1=CN=CC(=C1)C2=NC=C3C(=C2)C=NN3C4CCCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)

![2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029053.png)

![[3-(Dibenzylamino)oxetan-2-yl]methanol](/img/structure/B14029074.png)





![Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate](/img/structure/B14029100.png)
